

HDAC6 Inhibitors with Experimental Efficacy in Neural Tumors

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Compound Focus: Hdac6-IN-10

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Inhibitor Name	Cancer Model(s) Tested	Key Efficacy Findings	Experimental Evidence	Citation
Compound 5o (Vanillyl-capped)	SH-SY5Y neuroblastoma cells; Glioblastoma cells (U87-MG, T98G, U251-MG)	Potency: IC50 = 4.5 nM (HDAC6). Effects: Dose-dependent α -tubulin hyperacetylation, caspase-3/7 activation (apoptosis), G2/M cell cycle arrest.	Cell viability assays, western blot (acetylated α -tubulin), caspase activity assays, cell cycle analysis.	[1]
ACY-1215 (Ricolinostat)	Preclinical models (Multiple Myeloma, Breast Cancer, etc.); Clinical trials for other cancers.	Combination Therapy: Shows synergy with other agents (e.g., paclitaxel). Mechanism: Induces apoptosis, disrupts protein aggregates.	Extensive preclinical studies; clinical trial data (Phase 1b for multiple myeloma).	[2]
ACY-241 (Citarinostat)	ARID1A-mutated ovarian cancer cells (TOV-21G); Preclinical models.	Synergy: Enhances paclitaxel's anti-cancer effects. Effects: Increases pro-apoptotic markers (cleaved caspase-3, Bak, Bax).	Cell growth/viability assays (CCK-8), western blot, colony formation assay, FACS apoptosis analysis.	[2]

Inhibitor Name	Cancer Model(s) Tested	Key Efficacy Findings	Experimental Evidence	Citation
JOC1	Patient-derived Glioblastoma stem cells (GSCs); Glioblastoma cell lines.	Potency: High cytotoxic activity, more specific than Vorinostat or Tubastatin A. Effects: Reduces tumor growth <i>in vivo</i> , promotes differentiation and death in GSCs.	Dose-response assays (MTT), <i>in vivo</i> xenograft studies, transcriptomic analysis, western blot.	[3]
ISOX (CAY10603)	Pancreatic ductal adenocarcinoma (PDAC) cell lines, tumoroids, and <i>in vivo</i> models.	Mechanism: Targets HDAC6/c-Myc axis, induces c-Myc acetylation and degradation. Effects: Disrupts cancer stemness, inhibits tumor growth and metastasis.	Connectivity mapping, RNA-sequencing, western blot, <i>in vivo</i> orthotopic models.	[4]

Detailed Experimental Protocols from the Literature

For the most relevant compound identified (Compound 5o in neuroblastoma), the cited study provides these key methodological details [1]:

- **Cell Viability Assay:** Cell viability was measured in SH-SY5Y neuroblastoma cells and multiple glioblastoma cell lines after treatment with the inhibitor. Dose-response curves were used to determine cytotoxic effects.
- **Target Engagement (α -tubulin acetylation):** The inhibitory effect on HDAC6 was confirmed functionally by measuring levels of acetylated α -tubulin via western blot analysis in treated versus untreated cells. An increase in acetylation indicates successful HDAC6 inhibition.
- **Apoptosis Assay:** Activation of caspase-3/7, key enzymes in the apoptosis pathway, was measured using specific caspase activity assays to confirm cell death mechanisms.
- **Cell Cycle Analysis:** The cell cycle distribution was assessed, for example, by analyzing phosphorylation status of cell cycle regulators (e.g., p-cdc2) or flow cytometry, to demonstrate arrest at the G2/M phase.

- **Transcription Factor Regulation:** They can target non-histone proteins like c-Myc, promoting its acetylation and subsequent degradation, which disrupts the expression of pro-growth and pro-survival genes.
- **Protein Aggregation:** HDAC6 is involved in aggresome formation, a mechanism for clearing misfolded proteins. Its inhibition disrupts this process, leading to proteotoxic stress that can trigger apoptosis, especially in cancer cells.

Interpretation and Next Steps for Research

The lack of direct data on **HDAC6-IN-10** means its specific profile is unknown. The inhibitors listed here can serve as valuable benchmarks.

- **For a Potency Benchmark:** **Compound 50** is the most relevant candidate for neuroblastoma, with a single-digit nanomolar IC50 against HDAC6 and validated efficacy in SH-SY5Y cells [1].
- **For a Clinical Context Benchmark:** **ACY-1215 (Ricolinostat)** and **ACY-241 (Citarinostat)** have extensive preclinical data and have advanced into clinical trials for other cancers, providing a developmental pathway reference [2].

To proceed with your evaluation of **HDAC6-IN-10**, I suggest:

- **Consult Chemical Vendors:** Reputable suppliers of **HDAC6-IN-10** sometimes provide unpublished biological data on their product information pages.
- **Search Patent Literature:** The synthesis and potential application of **HDAC6-IN-10** may be described in a patent filing, which can contain valuable experimental data.
- **Design New Experiments:** Based on the protocols above, you can design your own validation studies in neuroblastoma models to directly assess the potency, selectivity, and efficacy of **HDAC6-IN-10**.

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